N'-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide
Overview
Description
N’-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide is a heterocyclic compound with a molecular weight of 279.25 g/mol It is known for its unique structure, which includes an indene core and a pyridine ring connected through a carbohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide typically involves the reaction of indane-1,2,3-trione with pyridine-4-carbohydrazide under specific conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: N’-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the indene or pyridine rings .
Scientific Research Applications
N’-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which N’-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide exerts its effects involves the inhibition of protein kinase CK2 . This enzyme plays a crucial role in cell proliferation and survival. By inhibiting CK2, the compound can disrupt these processes, leading to potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
2-(dicyanomethylene-1,3-indanedione): Similar in structure but with different functional groups.
1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid: Shares the indene core but has a carboxylic acid group instead of a carbohydrazide.
Uniqueness: N’-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide stands out due to its combination of an indene core and a pyridine ring, which imparts unique chemical and biological properties. Its ability to inhibit protein kinase CK2 makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
N-[(1,3-dioxoinden-2-ylidene)amino]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O3/c19-13-10-3-1-2-4-11(10)14(20)12(13)17-18-15(21)9-5-7-16-8-6-9/h1-8H,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRLZIXEQFIXCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC(=O)C3=CC=NC=C3)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801001873 | |
Record name | N-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)pyridine-4-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801001873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81253-04-5 | |
Record name | NSC54689 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)pyridine-4-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801001873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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